2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile is a chemical compound characterized by its bromine, trifluoromethyl, and acetonitrile functional groups attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions, where a pyridine derivative is treated with bromine in the presence of a catalyst.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions, where a suitable leaving group is replaced by a bromine atom.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl copper(I) reagents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. These processes involve the use of automated reactors and precise control of reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the bromine or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Cyanides, amines, and other substituted pyridines.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals and in drug discovery processes.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical processes. The acetonitrile group can act as a ligand, binding to metal ions and influencing catalytic reactions.
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine
2-Bromo-5-(trifluoromethyl)aniline
2-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness: 2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile is unique due to its combination of functional groups, which provides it with distinct chemical properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIMVMSYIEOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228183 | |
Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-97-5 | |
Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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